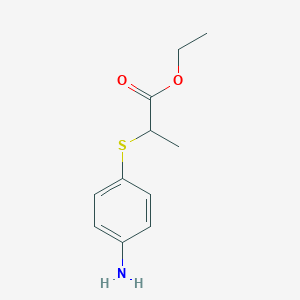
Ethyl 2-((4-aminophenyl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-aminophenyl)thio)propanoate is an organic compound with the molecular formula C11H15NO2S. It is an ester derivative of propanoic acid, where the ethyl group is attached to the carboxylate oxygen, and the 4-aminophenylthio group is attached to the alpha carbon.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-aminophenyl)thio)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminothiophenol with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
化学反応の分析
Types of Reactions
Ethyl 2-((4-aminophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Ethyl 2-((4-aminophenyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-((4-aminophenyl)thio)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
Ethyl 2-(4-aminophenyl)propanoate: Similar structure but lacks the thio group.
Ethyl 2-(4-nitrophenyl)propanoate: Contains a nitro group instead of an amino group.
Ethyl 2-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an amino group.
Uniqueness
Ethyl 2-((4-aminophenyl)thio)propanoate is unique due to the presence of both an amino group and a thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs .
生物活性
Ethyl 2-((4-aminophenyl)thio)propanoate is an organic compound with significant potential in pharmacology due to its unique structural features, including a thioether linkage and an amino group. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features:
- An ethyl ester group.
- A 4-aminophenylthio moiety, which enhances its reactivity and biological activity.
The presence of both an amino group and a thioether linkage contributes to its distinct chemical reactivity and potential for enzyme inhibition, making it a valuable candidate in medicinal chemistry.
Research indicates that this compound may act primarily through enzyme inhibition. The compound is believed to bind competitively to the active sites of specific enzymes, thereby modulating various cellular processes. This interaction can lead to significant biological effects, including:
- Anti-inflammatory properties : The compound may reduce inflammation by inhibiting pro-inflammatory enzymes.
- Antimicrobial activity : Initial studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
1. Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. This inhibition can alter the progression of diseases linked to these enzymes.
2. Potential Anti-inflammatory Effects
The compound's structure suggests it might be effective in reducing inflammation. In vitro studies are necessary to confirm these effects and elucidate the underlying mechanisms.
3. Antimicrobial Activity
Preliminary investigations indicate that this compound could serve as a lead compound for developing new antimicrobial agents, particularly against resistant bacterial strains.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
ethyl 2-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 |
InChIキー |
IGOJEKKVBZCBIG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)SC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















